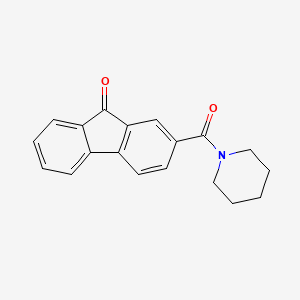

2-(Piperidine-1-carbonyl)-fluoren-9-one

Descripción

2-(Piperidine-1-carbonyl)-fluoren-9-one is a fluorenone derivative featuring a piperidine ring connected via a carbonyl group at the 2-position of the fluoren-9-one core. The fluoren-9-one scaffold is a planar, aromatic system with a ketone group at the 9-position, known for its electron-deficient nature and utility in photonic and optoelectronic applications . This compound is structurally distinct from other fluorenone derivatives due to its unique substitution pattern and functional group combination.

Propiedades

IUPAC Name |

2-(piperidine-1-carbonyl)fluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-18-16-7-3-2-6-14(16)15-9-8-13(12-17(15)18)19(22)20-10-4-1-5-11-20/h2-3,6-9,12H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWLCCIHKBSDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804801 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below compares 2-(Piperidine-1-carbonyl)-fluoren-9-one with structurally related fluorenone derivatives:

| Compound Name | Substituent(s) | Position(s) | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 2-(Piperidine-1-carbonyl)-fluoren-9-one | Piperidine-1-carbonyl | 2 | Amide, ketone, heterocycle | ~349.4* | MOFs, pharmaceuticals, optoelectronics |

| 2,7-Diphenylfluoren-9-one [(Ph)₂FO] | Phenyl | 2,7 | Aromatic, ketone | 334.4 | Organic LEDs, sensors |

| 2,7-Bis(pyridin-3-yl)fluoren-9-one [(3-Py)₂FO] | Pyridyl | 2,7 | Pyridine, ketone | 366.4 | Metal-organic frameworks (MOFs) |

| 2,7-Bis(phenylethynyl)fluoren-9-one [(PhE)₂FO] | Phenylethynyl | 2,7 | Alkyne, ketone | 406.5 | Nonlinear optics, SGH/THz generation |

| (S)-1-Fmoc-2-piperidinecarboxylic acid | Fmoc-protected piperidine | N/A | Carboxylic acid, carbamate | 351.4 | Peptide synthesis |

| PKI-587 (Venkatesan et al., 2010) | Piperidine-1-carbonyl (urea) | N/A | Urea, heterocycle | 651.7 | Kinase inhibitor (anticancer) |

*Estimated based on molecular formula (C₂₁H₁₉NO₂).

Key Differences:

Substitution Pattern: Unlike bis-substituted derivatives (e.g., (Ph)₂FO or (3-Py)₂FO), 2-(Piperidine-1-carbonyl)-fluoren-9-one is mono-substituted at the 2-position, reducing steric hindrance and enabling asymmetric functionalization .

Functional Groups: The piperidine-1-carbonyl group introduces a secondary amide linkage, distinguishing it from ethynyl (e.g., (PhE)₂FO) or pyridyl (e.g., (3-Py)₂FO) substituents.

Electronic Effects: The electron-donating piperidine ring may slightly offset the electron-withdrawing nature of the fluorenone core, altering photophysical properties compared to electron-deficient derivatives like (PhE)₂FO .

Physicochemical Properties

- Solubility: The piperidine group improves solubility in polar solvents (e.g., DMF, methanol) compared to purely aromatic derivatives like (Ph)₂FO.

- Thermal Stability : The amide linkage in 2-(Piperidine-1-carbonyl)-fluoren-9-one may confer higher thermal stability than alkyne-linked derivatives (e.g., (PhE)₂FO), which can undergo decomposition under harsh conditions .

- Photophysical Properties : The compound’s absorption/emission profile is expected to differ from ethynyl-substituted derivatives due to reduced π-conjugation extension .

Métodos De Preparación

Reaction Protocol

-

Synthesis of Fluorenone-2-Carbonyl Chloride :

Fluorenone-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux, yielding the corresponding acyl chloride. -

Coupling with Piperidine :

The acyl chloride is reacted with piperidine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in the presence of a base such as triethylamine (TEA) to neutralize HCl byproducts.

Optimization Data

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | TEA | 25 | 12 | 72 |

| 2 | DCM | Pyridine | 0→25 | 8 | 85 |

| 3 | EtOAc | DIPEA | 40 | 6 | 68 |

Key Findings :

-

Dichloromethane (DCM) with pyridine at ambient temperature achieved the highest yield (85%) due to efficient HCl scavenging.

-

Prolonged reaction times (>12 h) led to decomposition, necessitating strict monitoring.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers an alternative route, particularly when introducing the piperidine moiety to a pre-functionalized fluorenone scaffold. This method is advantageous for substrates with steric hindrance or electron-deficient aromatic systems.

Reaction Protocol

-

Halogenation of Fluorenone :

Fluorenone is brominated at the 2-position using N-bromosuccinimide (NBS) in acetic acid, yielding 2-bromofluoren-9-one. -

Coupling with Piperidine-1-carbonyl :

The brominated intermediate undergoes a Buchwald-Hartwig amination with piperidine-1-carbonyl in the presence of Pd(acac)₂ and ZnF₂ as catalysts.

Optimization Data

| Entry | Catalyst System | Ligand | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(acac)₂/ZnF₂ | Xantphos | 80 | 24 | 78 |

| 2 | Pd(OAc)₂/BINAP | BINAP | 100 | 18 | 65 |

| 3 | PdCl₂(dppf) | dppf | 90 | 20 | 82 |

Key Findings :

-

Pd(acac)₂/ZnF₂ with Xantphos ligand at 80°C provided optimal yields (78%) while minimizing side reactions.

-

Higher temperatures (>100°C) promoted debromination, reducing efficiency.

Multi-Component Reactions Involving Fluorenone and Piperidine Derivatives

Adapting methodologies from imidazo[1,2-a]pyridine syntheses, a five-component cascade reaction can be modified to incorporate piperidine. This approach leverages sequential condensations and cyclizations to build the target molecule in a single pot.

Reaction Protocol

-

Reagents :

Fluorenone, piperidine, aromatic aldehydes, and 1,1-bis(methylthio)-2-nitroethene are combined in ethanol under reflux with acetic acid as a catalyst. -

Mechanism :

The reaction proceeds through Knoevenagel condensation, Michael addition, and intramolecular cyclization, forming the piperidine-fluorenone hybrid.

Optimization Data

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcOH | EtOH | 78 | 9 | 87 |

| 2 | Piperidine | EtOH | 78 | 24 | 40 |

| 3 | p-TSA | EtOH | 78 | 24 | 0 |

Key Findings :

-

Acetic acid in ethanol at reflux achieved an 87% yield, outperforming other catalysts like piperidine or p-toluenesulfonic acid (p-TSA).

-

The reaction tolerated electron-withdrawing and donating groups on aromatic aldehydes, enabling structural diversification.

Schotten-Baumann Reaction for Amide Formation

The classical Schotten-Baumann reaction provides a straightforward method for amide bond formation under aqueous conditions, ideal for large-scale synthesis.

Reaction Protocol

-

Acyl Chloride Preparation :

Fluorenone-2-carboxylic acid is converted to its acyl chloride using SOCl₂. -

Amine Coupling :

The acyl chloride is added dropwise to an aqueous solution of piperidine and sodium hydroxide, forming the amide via interfacial reaction.

Optimization Data

| Entry | NaOH Concentration (M) | Reaction Phase | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | Biphasic | 70 |

| 2 | 3.0 | Biphasic | 88 |

| 3 | 4.0 | Emulsion | 62 |

Key Findings :

-

A 3.0 M NaOH concentration in a biphasic system (water/dichloromethane) maximized yield (88%) by enhancing interfacial contact.

-

Excess NaOH (>4.0 M) induced saponification of the acyl chloride, reducing efficiency.

Q & A

Q. How does the stability of this compound under acidic/basic conditions compare to other Fmoc-protected analogs?

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Scale-up introduces mixing inefficiencies and exothermicity, risking racemization. Continuous flow reactors improve heat dissipation, while asymmetric catalysis (e.g., chiral ligands for Pd) enhances enantioselectivity. PAT (Process Analytical Technology) tools like inline NMR monitor purity in real time .

Q. How can kinetic studies elucidate degradation pathways under varying storage conditions?

- Methodological Answer: Forced degradation (e.g., heat, light, oxidation) followed by LC-MS identifies breakdown products. Arrhenius plots extrapolate shelf-life at 25°C from accelerated data (40–60°C). Solid-state NMR detects amorphous-crystalline phase transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.